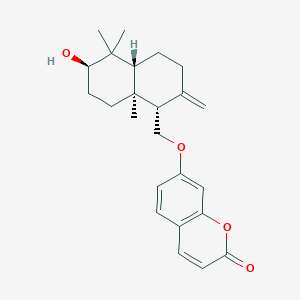
糠醛亚甲基丙二腈
描述
Furfurylidenemalononitrile (FDMN) is an organic compound with the chemical formula C5H3N3O. It is a colorless solid that is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. FDMN is also known for its ability to act as a catalyst in a variety of reactions, and is used in the production of polymers, drugs, and other materials.
科学研究应用
光学性质和薄膜应用
糠醛亚甲基丙二腈的结构和光学性质已被研究,特别是当它以薄膜形式沉积在各种基底上时 . 这些薄膜是使用高真空条件下的热蒸发技术制成的。透射率、反射率、折射率和吸收系数等光学性质在材料科学中用于太阳能电池、传感器和光学涂层等应用。
纳米技术和纳米材料
该化合物在纳米技术中的潜力与其光学性质有关。它可用于合成具有特定光吸收特性的纳米材料。 这些材料可以应用于光伏、LED技术和新型纳米器件的开发 .
生物医学应用
在生物医学领域,糠醛亚甲基丙二腈相关的纳米材料在药物递送、生物成像以及生物传感器设计中的应用前景广阔。 其可功能化的特性使其成为靶向治疗和诊断程序的候选者 .
药物研究
涉及糠醛亚甲基丙二腈的分析化学技术被用于药物研究。 其特性可以帮助开发用于药物检测和质量控制的新型分析方法,从而确保药物产品的安全性和有效性 .
环境应用
该化合物在环境科学中的作用正在兴起,特别是在用于污染控制、水处理和修复过程的材料合成方面。 其化学稳定性和光学性质可用于检测和降解环境污染物 .
化学合成和催化
糠醛亚甲基丙二腈参与化学合成过程,其性质可影响反应机理和结果。 它可能在有机合成中充当催化剂或反应物,有助于开发新的合成路线和材料 .
安全和危害
作用机制
Furfurylidenemalononitrile, also known as (2-Furanylmethylene)malononitrile, is a compound with a molecular formula of C8H4N2O and a molecular weight of 144.13 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that the compound can be synthesized from furfural and malononitrile in a knoevenagel condensation reaction .
Action Environment
It’s known that thin films of the compound can be deposited on different substrates at room temperature by a thermal evaporation technique under a high vacuum . The influence of high-energy X-rays on the properties of the compound has also been investigated .
生化分析
Biochemical Properties
Furfurylidenemalononitrile plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
Furfurylidenemalononitrile affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, furfurylidenemalononitrile can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of furfurylidenemalononitrile involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, leading to changes in cellular metabolism. Additionally, furfurylidenemalononitrile can interact with DNA and RNA, leading to changes in gene expression. The compound can also induce the formation of reactive oxygen species, which can cause oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furfurylidenemalononitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that furfurylidenemalononitrile can degrade over time, leading to the formation of various degradation products that may have different biochemical effects. Long-term exposure to furfurylidenemalononitrile can lead to chronic oxidative stress and changes in cellular function .
Dosage Effects in Animal Models
The effects of furfurylidenemalononitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant biochemical and cellular changes. High doses of furfurylidenemalononitrile can lead to toxic effects, including oxidative damage, inflammation, and cell death. The threshold effects and toxic doses of furfurylidenemalononitrile have been studied in various animal models to understand its safety and potential therapeutic applications .
Metabolic Pathways
Furfurylidenemalononitrile is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular macromolecules. The compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes. The metabolic pathways of furfurylidenemalononitrile have been studied to understand its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of furfurylidenemalononitrile within cells and tissues are important factors that influence its biochemical effects. The compound can be transported across cell membranes by various transporters and can bind to specific proteins that facilitate its distribution within the cell. The localization and accumulation of furfurylidenemalononitrile in specific cellular compartments can affect its activity and function .
Subcellular Localization
Furfurylidenemalononitrile can localize to specific subcellular compartments, where it can exert its biochemical effects. The compound can be targeted to specific organelles by post-translational modifications or targeting signals. The subcellular localization of furfurylidenemalononitrile can influence its activity and function, as it can interact with specific biomolecules within these compartments .
属性
IUPAC Name |
2-(furan-2-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJHLHRJSNZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186084 | |
| Record name | Malononitrile, furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3237-22-7 | |
| Record name | Furfurylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfurylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furfurylidenemalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-furylmethylene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Furfurylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7FT4U2XXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Furfurylidenemalononitrile is an organic compound with the molecular formula C8H4N2O and a molecular weight of 144.13 g/mol [, ]. Its structure consists of a furan ring linked to a malononitrile group via a methylene bridge. Spectroscopic data, particularly from Fourier Transform Infrared (FTIR) analysis, confirms the presence of characteristic functional groups like nitrile (C≡N) and aromatic C=C bonds [, ].
A: Thin films of FMN exhibit interesting optical properties, as revealed by spectrophotometric studies []. Researchers have analyzed the refractive index (n), absorption index (k), and absorption coefficient (α) of these films in the wavelength range of 200-2500 nm. The analysis suggests an indirect allowed transition in the absorption region. Additionally, the refractive index dispersion, modeled using the single oscillator model, provides insights into the material's optical constants [].
A: Studies have investigated the AC conductivity and dielectric behavior of bulk Furfurylidenemalononitrile []. This research provides valuable information about the material's response to alternating electric fields, which is crucial for potential applications in electronic devices.
A: Yes, researchers have explored sustainable synthesis routes for FMN. One-pot synthesis from xylose, a pentose sugar, has been achieved using a combination of Amberlyst-15 and acid-base Cr/hydrotalcites as catalysts []. This approach utilizes renewable resources, making it a more environmentally friendly method for FMN production.
A: FMN serves as a valuable building block in organic synthesis. For instance, its reaction with 1,3-cyclohexanediones leads to the formation of 2-amino-4-hetaryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, which have been investigated for their molluscicidal activity []. This highlights the potential of FMN as a precursor for synthesizing compounds with biological activity.
A: Research has explored the impact of high-energy X-ray irradiation (6 MeV) on the properties of FMN thin films []. Understanding the material's stability under such conditions is essential for applications where it might be exposed to radiation, like in certain electronic devices or aerospace technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



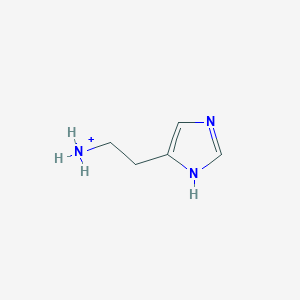
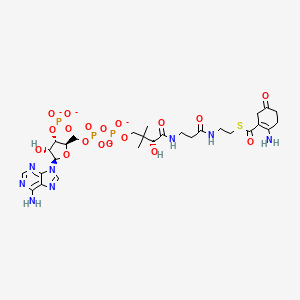


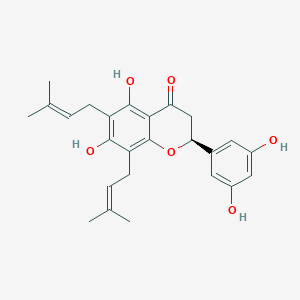
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)

![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)
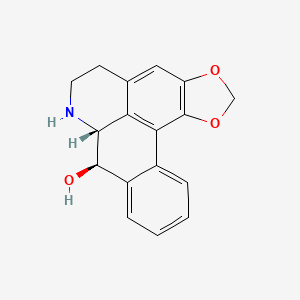

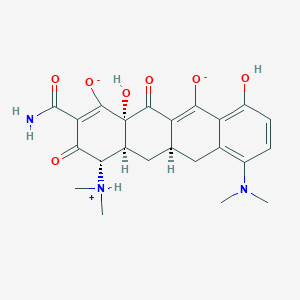
![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
